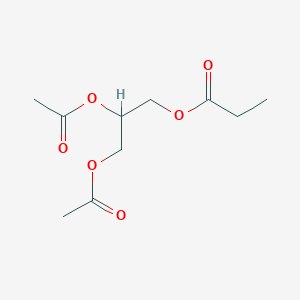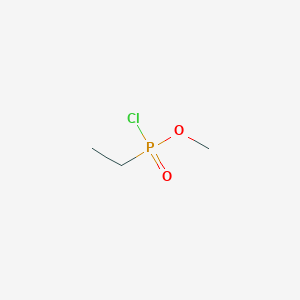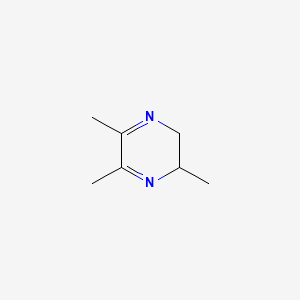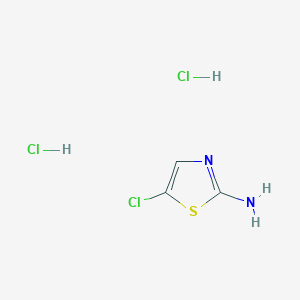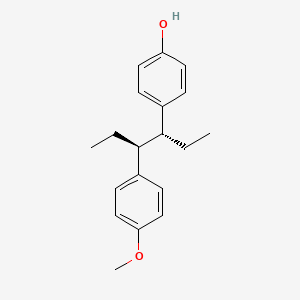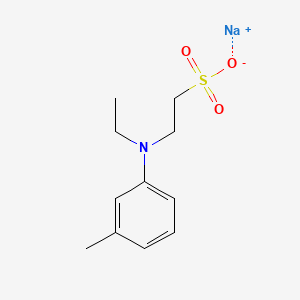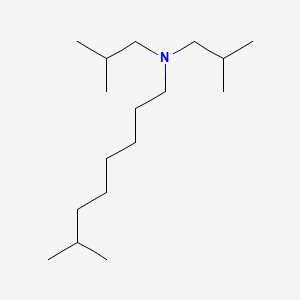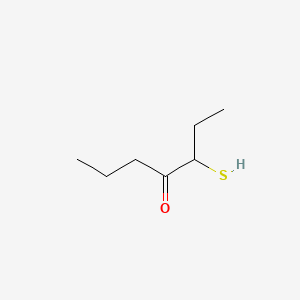
2-Aminoethyl acetoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethyl acetoacetate is an organic compound that contains both an amino group and an ester functional group. It is a versatile intermediate used in various chemical syntheses, particularly in the preparation of pharmaceuticals and fine chemicals. The presence of both amino and ester groups makes it a valuable building block in organic chemistry.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
2-Aminoethylessigsäureester kann durch die Reaktion von Ethylacetat mit Ethylendiamin synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen der Reaktanten in Gegenwart eines geeigneten Lösungsmittels, wie z. B. Ethanol, unter Rückflussbedingungen. Die Reaktion verläuft wie folgt:
CH3COCH2COOEt+NH2CH2CH2NH2→CH3COCH2COOCH2CH2NH2+EtOH
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von 2-Aminoethylessigsäureester kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz der Synthese weiter verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Aminoethylessigsäureester durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Nitro- oder Nitrosoverbindungen zu bilden.
Reduktion: Die Estergruppe kann reduziert werden, um Alkohole zu bilden.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Nitro- oder Nitrosoderivate.
Reduktion: Entsprechende Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
2-Aminoethylessigsäureester hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese von heterozyklischen Verbindungen und anderen komplexen Molekülen verwendet.
Biologie: Wird bei der Untersuchung von Enzymmechanismen und Proteinmodifikationen eingesetzt.
Medizin: Wird bei der Entwicklung von pharmazeutischen Verbindungen verwendet, darunter potenzielle Medikamente für verschiedene Krankheiten.
Industrie: Wird bei der Produktion von Feinchemikalien, Agrochemikalien und Spezialmaterialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Aminoethylessigsäureester beinhaltet seine Fähigkeit, aufgrund des Vorhandenseins der Aminogruppe als Nukleophil zu fungieren. Es kann an verschiedenen nukleophilen Substitutionsreaktionen teilnehmen und kovalente Bindungen mit elektrophilen Zentren in anderen Molekülen bilden. Diese Reaktivität macht es zu einem wertvollen Zwischenprodukt in der organischen Synthese.
Wirkmechanismus
The mechanism of action of 2-Aminoethyl acetoacetate involves its ability to act as a nucleophile due to the presence of the amino group. It can participate in various nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in other molecules. This reactivity makes it a valuable intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethylacetat: Ein Vorläufer bei der Synthese von 2-Aminoethylessigsäureester.
Methylacetat: Ähnlich in der Struktur, aber mit einer Methylestergruppe anstelle einer Ethylestergruppe.
2-Aminoethylacetat: Es fehlt die Ketogruppe, die in 2-Aminoethylessigsäureester vorhanden ist.
Einzigartigkeit
2-Aminoethylessigsäureester ist einzigartig aufgrund des Vorhandenseins sowohl einer Aminogruppe als auch einer Estergruppe, die es ihm ermöglicht, an einer Vielzahl chemischer Reaktionen teilzunehmen. Diese Dualität macht es zu einem vielseitigen Zwischenprodukt in der organischen Synthese und unterscheidet es von anderen ähnlichen Verbindungen.
Eigenschaften
CAS-Nummer |
85392-54-7 |
|---|---|
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
2-aminoethyl 3-oxobutanoate |
InChI |
InChI=1S/C6H11NO3/c1-5(8)4-6(9)10-3-2-7/h2-4,7H2,1H3 |
InChI-Schlüssel |
NIIUJQKKZSKFSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







